molecular formula C12H17N3O3S B2806754 3-(Piperidine-1-sulfonyl)benzohydrazide CAS No. 328028-20-2

3-(Piperidine-1-sulfonyl)benzohydrazide

Cat. No.: B2806754
CAS No.: 328028-20-2
M. Wt: 283.35
InChI Key: XMPZDEDUKZSOHQ-UHFFFAOYSA-N
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Description

3-(Piperidine-1-sulfonyl)benzohydrazide is an organic compound with the molecular formula C₁₂H₁₇N₃O₃S It is a derivative of benzohydrazide, featuring a piperidine ring attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-sulfonyl)benzohydrazide typically involves the reaction of benzohydrazide with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles, including amines and alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-(Piperidine-1-sulfonyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-sulfonyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the hydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidine-1-sulfonyl)benzoic acid
  • 3-(Piperidine-1-sulfonyl)benzamide
  • 3-(Piperidine-1-sulfonyl)benzylamine

Uniqueness

3-(Piperidine-1-sulfonyl)benzohydrazide is unique due to its combination of a piperidine ring, sulfonyl group, and hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

3-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-6-11(9-10)19(17,18)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPZDEDUKZSOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(piperidin-1-ylsulfonyl)benzoate (150 mg, 0.529 mmol) was added to the hydrazine (50.9 mg, 1.588 mmol) in methanol and refluxed for 8 h at 65° C. Following cooling, reaction was monitored by TLC. After completion of the reaction, solvent was removed by vacuum and then compound was purified by flash chromatography (3% methanol/DCM) to yield the 3-(piperidin-1-ylsulfonyl)benzohydrazide (70 mg, 0.245 mmol, 46.2% yield) as a white solid. 1H NMR (CD3OD, 400 MHz): δ 8.17 (t, 1H, J=1.2 Hz), 8.05 (dt, 1H, J=1.2 & 8.0 Hz), 7.90 (dt, 1H, J=1.2 & 8.0 Hz), 7.69 (t, 1H, J=7.6 Hz), 2.99 (m, 4H), 1.62 (m, 4H), 1.43 (m, 2H). Mass [M+H]+:284.1
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
50.9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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